molecular formula C16H9ClFNO2 B5491756 4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid

4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid

Cat. No.: B5491756
M. Wt: 301.70 g/mol
InChI Key: MVJFESVREDKKCQ-WQLSENKSSA-N
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Description

4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid is an organic compound with a complex structure that includes a cyano group, a fluorine atom, and a chlorine atom attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid typically involves a multi-step process. One common method includes the following steps:

    Starting Materials: The synthesis begins with 2-chloro-6-fluorobenzaldehyde and 4-cyanobenzoic acid.

    Reaction Conditions: The key step involves a Knoevenagel condensation reaction, where the aldehyde group of 2-chloro-6-fluorobenzaldehyde reacts with the cyano group of 4-cyanobenzoic acid in the presence of a base such as piperidine.

    Purification: The product is then purified using recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the cyano group and halogen atoms enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-6-fluorophenylacetic acid
  • 2-Chloro-6-fluorobenzoic acid

Uniqueness

4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid is unique due to its combination of a cyano group and halogen atoms, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-[(E)-2-(2-chloro-6-fluorophenyl)-1-cyanoethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClFNO2/c17-14-2-1-3-15(18)13(14)8-12(9-19)10-4-6-11(7-5-10)16(20)21/h1-8H,(H,20,21)/b12-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVJFESVREDKKCQ-WQLSENKSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=C(C#N)C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C(=C1)Cl)/C=C(/C#N)\C2=CC=C(C=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClFNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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